molecular formula C14H13NO2 B3236183 3-((4-Methylbenzyl)oxy)picolinaldehyde CAS No. 136423-86-4

3-((4-Methylbenzyl)oxy)picolinaldehyde

Cat. No.: B3236183
CAS No.: 136423-86-4
M. Wt: 227.26 g/mol
InChI Key: GFVMMYSSAAWTBJ-UHFFFAOYSA-N
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Description

3-((4-Methylbenzyl)oxy)picolinaldehyde is an organic compound with the molecular formula C₁₄H₁₃NO₂. It is a derivative of picolinaldehyde, where the aldehyde group is attached to a pyridine ring, and the 4-methylbenzyl group is attached via an ether linkage. This compound is used in various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylbenzyl)oxy)picolinaldehyde typically involves the reaction of picolinaldehyde with 4-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylbenzyl)oxy)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of picolinaldehyde and 4-methylbenzyl alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid or sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: 3-((4-Methylbenzyl)oxy)picolinic acid.

    Reduction: 3-((4-Methylbenzyl)oxy)picolinyl alcohol.

    Substitution: Picolinaldehyde and 4-methylbenzyl alcohol.

Scientific Research Applications

3-((4-Methylbenzyl)oxy)picolinaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions due to its aldehyde group.

    Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Methylbenzyl)oxy)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde: Lacks the 4-methylbenzyl group, making it less hydrophobic.

    4-Methylbenzyl alcohol: Lacks the pyridine ring and aldehyde group, limiting its reactivity.

    3-((4-Methylbenzyl)oxy)benzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

3-((4-Methylbenzyl)oxy)picolinaldehyde is unique due to the presence of both the pyridine ring and the 4-methylbenzyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(4-methylphenyl)methoxy]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-4-6-12(7-5-11)10-17-14-3-2-8-15-13(14)9-16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVMMYSSAAWTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(N=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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